N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a nitro group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the chloro-nitrobenzene intermediate with the pyrazole derivative under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group and pyrazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(1H-pyrazol-1-yl)benzenecarboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(3-chloro-2-methylphenyl)-3-nitrobenzenecarboxamide: Lacks the pyrazole ring, which may influence its chemical properties and applications.
Uniqueness
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to the presence of both the nitro group and the pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-11-13(18)4-2-5-14(11)20-17(23)12-6-7-15(16(10-12)22(24)25)21-9-3-8-19-21/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDWQMUBHZQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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